molecular formula C22H24BrCl2N3O2 B14447982 exo-4-Amino-5-bromo-2-methoxy-N-(8-(3,4-dichlorobenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide CAS No. 76351-97-8

exo-4-Amino-5-bromo-2-methoxy-N-(8-(3,4-dichlorobenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide

Cat. No.: B14447982
CAS No.: 76351-97-8
M. Wt: 513.3 g/mol
InChI Key: BFOLUERZXGCFFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

exo-4-Amino-5-bromo-2-methoxy-N-(8-(3,4-dichlorobenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide: is a complex organic compound that features a benzamide core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of exo-4-Amino-5-bromo-2-methoxy-N-(8-(3,4-dichlorobenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the amino, bromo, and methoxy groups through various substitution reactions. The azabicyclo octyl group is then attached via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the bromo group, converting it to a hydrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions may use reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a carboxylic acid derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications.

Biology

In biological research, the compound may be studied for its interactions with various biomolecules, such as proteins and nucleic acids.

Medicine

Medicinally, exo-4-Amino-5-bromo-2-methoxy-N-(8-(3,4-dichlorobenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

Industrially, the compound might be used in the development of pharmaceuticals or as an intermediate in the synthesis of other active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of exo-4-Amino-5-bromo-2-methoxy-N-(8-(3,4-dichlorobenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular pathways involved could include inhibition of specific enzymes or activation of receptor-mediated signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-bromo-2-methoxybenzamide: Lacks the azabicyclo octyl group.

    N-(8-(3,4-Dichlorobenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide: Lacks the amino, bromo, and methoxy groups.

Uniqueness

The uniqueness of exo-4-Amino-5-bromo-2-methoxy-N-(8-(3,4-dichlorobenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide lies in its combination of functional groups, which may confer specific chemical reactivity and biological activity not seen in similar compounds.

Properties

CAS No.

76351-97-8

Molecular Formula

C22H24BrCl2N3O2

Molecular Weight

513.3 g/mol

IUPAC Name

4-amino-5-bromo-N-[8-[(3,4-dichlorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide

InChI

InChI=1S/C22H24BrCl2N3O2/c1-30-21-10-20(26)17(23)9-16(21)22(29)27-13-7-14-3-4-15(8-13)28(14)11-12-2-5-18(24)19(25)6-12/h2,5-6,9-10,13-15H,3-4,7-8,11,26H2,1H3,(H,27,29)

InChI Key

BFOLUERZXGCFFW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2CC3CCC(C2)N3CC4=CC(=C(C=C4)Cl)Cl)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.